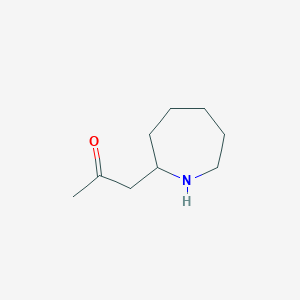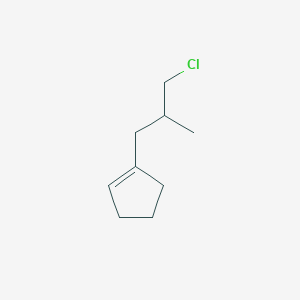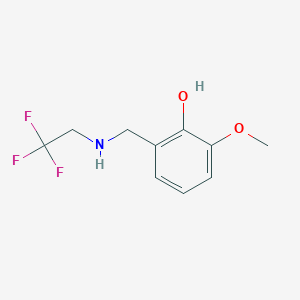![molecular formula C8H12F3NO B13172111 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an octahydrocyclopenta[c]pyrrol ring system. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Octahydrocyclopenta[c]pyrrol Ring System: This can be achieved through a cyclization reaction involving a suitable diene and a nitrogen-containing compound under high-pressure hydrogenation conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation equipment, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated compounds.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Industrial Applications: It is explored for use in the synthesis of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active site residues, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-octahydrocyclopenta[c]pyrrol-5-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-Chloro-octahydrocyclopenta[c]pyrrol-5-ol: Similar structure but with a chloro group instead of a trifluoromethyl group.
5-Fluoro-octahydrocyclopenta[c]pyrrol-5-ol: Similar structure but with a fluoro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for drug design and other scientific research applications.
Propriétés
Formule moléculaire |
C8H12F3NO |
|---|---|
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(13)1-5-3-12-4-6(5)2-7/h5-6,12-13H,1-4H2 |
Clé InChI |
CJHSDNLOBAIDLX-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNCC2CC1(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



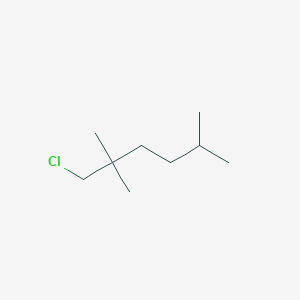
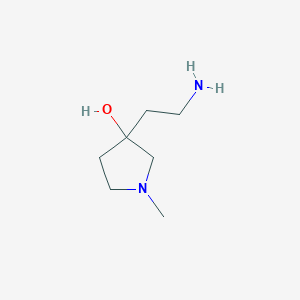

![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
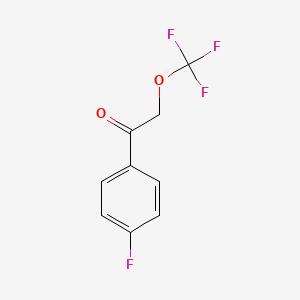
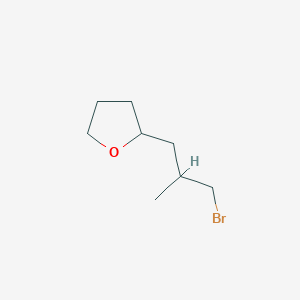
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
